K-111

Beschreibung

Eigenschaften

CAS-Nummer |

221564-97-2 |

|---|---|

Molekularformel |

C18H25Cl3O2 |

Molekulargewicht |

379.7 g/mol |

IUPAC-Name |

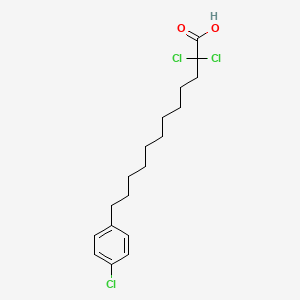

2,2-dichloro-12-(4-chlorophenyl)dodecanoic acid |

InChI |

InChI=1S/C18H25Cl3O2/c19-16-12-10-15(11-13-16)9-7-5-3-1-2-4-6-8-14-18(20,21)17(22)23/h10-13H,1-9,14H2,(H,22,23) |

InChI-Schlüssel |

GPCJDSXBRMKASP-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CCCCCCCCCCC(C(=O)O)(Cl)Cl)Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid BM 17.0744 BM-17.0744 K-111 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

K-111 Compound: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

K-111, also identified by its chemical name 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid, is a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Developed by Kowa Co., Ltd. under license from Roche Holding AG, this compound has been investigated for its therapeutic potential in metabolic disorders such as type 2 diabetes, dyslipidemia, and obesity.[1][2] Its mechanism of action is centered on the activation of PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. This guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its effects, supported by available preclinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: PPARα Agonism

The primary molecular target of this compound is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor. Upon binding to this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. The activation of these genes initiates a cascade of metabolic and anti-inflammatory responses.

Modulation of Lipid Metabolism

A key therapeutic effect of this compound is its ability to ameliorate disturbed lipid metabolism.[3][4] This is achieved through the PPARα-mediated upregulation of genes involved in fatty acid catabolism. In preclinical studies involving non-human primates, this compound demonstrated significant effects on lipid metabolism.

Table 1: Effects of this compound on Lipid Metabolism in Non-Human Primates [3][4]

| Parameter | Species | Dosage | Effect |

| Lipid Beta-Oxidation Enzymes | Cynomolgus Monkeys | 5 mg/kg/day | Up to 3-fold increase |

| Peroxisome Volume Density | Cynomolgus Monkeys | 5 mg/kg/day | 1.5- to 2-fold increase |

| Serum Triglycerides | Rhesus Monkeys | 1, 3, and 10 mg/kg/day | Significant dose-dependent reduction |

| Body Weight | Rhesus Monkeys | 1, 3, and 10 mg/kg/day | Significant dose-dependent reduction |

| Insulin Resistance | Rhesus Monkeys | 3 mg/kg/day (near maximal effect) | Amelioration |

-

Experimental Protocol: Measurement of Lipid Beta-Oxidation Enzyme Activity

While the specific protocol used for this compound is not detailed in the available literature, a representative method for measuring fatty acid β-oxidation in liver tissue, a primary target of PPARα agonists, is as follows:

-

Tissue Homogenization: Liver samples are homogenized in a buffer containing sucrose, Tris-HCl, and EDTA to isolate mitochondria.

-

Substrate Incubation: The mitochondrial fraction is incubated with a reaction mixture containing a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitoyl-CoA), L-carnitine, coenzyme A, NAD+, and ATP.

-

Separation of Products: The reaction is stopped with perchloric acid. The reaction products, ¹⁴CO₂ and acid-soluble products (acetyl-CoA and intermediate metabolites), are separated from the unreacted substrate.

-

Quantification: The radioactivity of the products is measured using liquid scintillation counting to determine the rate of fatty acid oxidation.

-

Anti-Inflammatory Effects

Beyond its role in lipid metabolism, PPARα activation by this compound exerts significant anti-inflammatory effects. This is primarily achieved through the trans-repression of pro-inflammatory signaling pathways, notably the NF-κB and JNK pathways.

This compound has been shown to inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[5] This inhibition is mediated by:

-

Inhibition of JNK Phosphorylation: this compound attenuates the activation of c-Jun N-terminal kinase (JNK), a key component of the stress-activated protein kinase (SAPK) signaling cascade.

-

Inhibition of NF-κB p65 Phosphorylation: this compound prevents the phosphorylation of the p65 subunit of NF-κB, a critical step for its activation and nuclear translocation.

-

Induction of IκBα: this compound promotes the expression of IκBα, an endogenous inhibitor of NF-κB that sequesters it in the cytoplasm.

Table 2: Anti-Inflammatory Activity of this compound

| Cell Line | Stimulant | Parameter | Effect |

| RAW 264.7 Macrophages | LPS | IL-6 Production | Inhibition |

| RAW 264.7 Macrophages | LPS | JNK Phosphorylation | Inhibition |

| RAW 264.7 Macrophages | LPS | NF-κB p65 Phosphorylation | Inhibition |

| RAW 264.7 Macrophages | LPS | IκBα Protein Level | Induction |

-

Experimental Protocol: Western Blot for NF-κB and JNK Pathway Analysis

A standard protocol to assess the phosphorylation status of key signaling proteins is as follows:

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured and treated with this compound for a specified time before stimulation with LPS.

-

Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of p65, JNK, and IκBα.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for evaluating PPARα agonists.

Caption: this compound signaling pathways.

Caption: PPARα agonist screening workflow.

Conclusion

This compound is a selective PPARα agonist with a dual mechanism of action that favorably impacts both lipid metabolism and inflammatory signaling. Its ability to increase fatty acid oxidation and concurrently suppress pro-inflammatory pathways, such as NF-κB and JNK, underscores its potential as a therapeutic agent for complex metabolic diseases. While the clinical development of this compound has been discontinued, the study of its mechanism of action provides valuable insights for the development of next-generation PPARα modulators. Further research to elucidate the precise quantitative potency and downstream gene regulatory networks of this compound and similar compounds will be crucial for advancing this class of therapeutics.

References

- 1. Drug evaluation: this compound, an insulin-sensitizing peroxisome proliferator-activated receptor alpha agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of peroxisome proliferator-activated receptor-alpha stimulates both differentiation and fatty acid oxidation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biochemical and morphological effects of this compound, a peroxisome proliferator-activated receptor (PPAR)alpha activator, in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of PPAR Alpha in the Modulation of Innate Immunity [mdpi.com]

A Comprehensive Technical Guide to the PPARα Agonist K-111

This technical guide provides an in-depth overview of the chemical and biological properties of K-111, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties of this compound

This compound is chemically known as 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid. It is a synthetic compound that has been investigated for its potential therapeutic effects in metabolic disorders.

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 2,2-dichloro-12-(4-chlorophenyl)dodecanoic acid |

| Synonyms | This compound, BM 17.0744 |

| CAS Number | 221564-97-2 |

| Molecular Formula | C₁₈H₂₅Cl₃O₂ |

| Molecular Weight | 379.75 g/mol |

Chemical Structure:

Mechanism of Action: PPARα Signaling Pathway

This compound exerts its biological effects primarily through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated transcription factor. PPARα is a key regulator of lipid and glucose metabolism.

Upon binding of an agonist like this compound, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, leading to a reduction in circulating triglycerides and an improvement in overall lipid profiles.

Quantitative Data from Preclinical Studies

A key study investigated the effects of this compound in obese, hypertriglyceridemic, and insulin-resistant rhesus monkeys. The animals were treated with vehicle and three different doses of this compound (1, 3, and 10 mg/kg/day) for four weeks at each dose. The following tables summarize the key findings.

Table 1: Effect of this compound on Body Weight and Plasma Triglycerides in Rhesus Monkeys

| Treatment Group | Dose (mg/kg/day) | Change in Body Weight (%) | Change in Plasma Triglycerides (%) |

| Vehicle | 0 | +1.2 ± 0.5 | +5.0 ± 10.2 |

| This compound | 1 | -1.5 ± 0.6 | -25.3 ± 8.1 |

| This compound | 3 | -3.8 ± 0.8 | -45.1 ± 7.5 |

| This compound | 10 | -5.2 ± 1.1 | -58.2 ± 6.9 |

| *p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |

Table 2: Effect of this compound on Insulin Sensitivity in Rhesus Monkeys

| Treatment Group | Dose (mg/kg/day) | Glucose Infusion Rate (mg/kg/min) |

| Vehicle | 0 | 4.5 ± 0.7 |

| This compound | 1 | 6.8 ± 1.1 |

| This compound | 3 | 8.9 ± 1.3 |

| This compound | 10 | 9.5 ± 1.5 |

| p < 0.05, **p < 0.01 vs. Vehicle. Data are presented as mean ± SEM. |

Experimental Protocols

Synthesis of this compound (Hypothetical Route)

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, based on the synthesis of structurally related long-chain carboxylic acids, a plausible synthetic route is proposed below. This serves as a conceptual workflow.

Methodology:

-

Grignard Reaction: 4-chlorobenzyl bromide is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent. This is then reacted with 10-bromodecan-1-ol to yield 11-(4-chlorophenyl)undecan-1-ol.

-

Oxidation: The primary alcohol, 11-(4-chlorophenyl)undecan-1-ol, is oxidized to the carboxylic acid, 11-(4-chlorophenyl)undecanoic acid, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent.

-

α,α-Dichlorination: The carboxylic acid is then subjected to dichlorination at the alpha-position. This can be achieved using reagents like thionyl chloride in the presence of a catalyst or phosphorus pentachloride.

-

Purification: The final product, this compound, is purified using standard techniques such as column chromatography and/or recrystallization to yield the pure compound.

In Vitro PPARα Activation Assay

This protocol describes a cell-based reporter assay to determine the agonist activity of this compound on human PPARα.

Materials:

-

HEK293T cells

-

pBIND-hPPARα LBD (expression vector for a fusion protein of GAL4 DNA binding domain and human PPARα ligand-binding domain)

-

pGL5-luc (reporter vector with a GAL4 upstream activation sequence and a luciferase reporter gene)

-

Transfection reagent (e.g., Lipofectamine)

-

Cell culture medium (DMEM with 10% FBS)

-

This compound (test compound)

-

GW7647 (positive control, known PPARα agonist)

-

Luciferase assay system

-

Luminometer

Methodology:

-

Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with the pBIND-hPPARα LBD and pGL5-luc plasmids using a suitable transfection reagent.

-

Compound Treatment: After 24 hours of transfection, the medium is replaced with a fresh medium containing various concentrations of this compound or the positive control, GW7647. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compounds for 24 hours.

-

Luciferase Assay: Following incubation, the cells are lysed, and the luciferase activity is measured using a luciferase assay system and a luminometer.

-

Data Analysis: The relative light units (RLU) are plotted against the compound concentration, and the EC₅₀ value (the concentration at which 50% of the maximal response is observed) is calculated to determine the potency of this compound as a PPARα agonist.

Conclusion

This compound is a potent PPARα agonist with a clear mechanism of action and demonstrated efficacy in preclinical models for improving dyslipidemia and insulin resistance. The provided data and protocols offer a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader class of PPARα agonists. Further investigation into its synthesis and clinical application is warranted.

An In-depth Technical Guide to Vosoritide (BMN 111): A Novel Therapeutic for Achondroplasia

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vosoritide, formerly known as BMN 111, is a first-in-class therapeutic agent developed by BioMarin Pharmaceutical for the treatment of achondroplasia, the most common form of dwarfism.[1][2] This document provides a comprehensive technical overview of Vosoritide, from its discovery and molecular mechanism to key preclinical and clinical data. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and the study of skeletal dysplasias.

Introduction: The Challenge of Achondroplasia and the Development of Vosoritide

Achondroplasia is a genetic disorder characterized by impaired endochondral bone growth, leading to disproportionate short stature.[3] It is caused by a gain-of-function mutation in the fibroblast growth factor receptor 3 (FGFR3) gene.[1][4] This mutation leads to the constitutive activation of the FGFR3 signaling pathway, which negatively regulates chondrocyte proliferation and differentiation within the growth plates of long bones.[4]

Recognizing the role of the C-type natriuretic peptide (CNP) pathway in antagonizing FGFR3 signaling, BioMarin Pharmaceutical initiated a program in 2010 to develop a stable CNP analog.[2][5] The native CNP has a very short half-life due to rapid degradation by neutral endopeptidase (NEP).[4][6] Vosoritide (BMN 111) was engineered as a modified recombinant human CNP analog with increased resistance to NEP digestion, thereby extending its therapeutic potential.[6][7] Vosoritide received orphan drug designation in the United States and Europe and was approved for medical use by the European Medicines Agency (EMA) in August 2021 and the U.S. Food and Drug Administration (FDA) in November 2021.[1]

Mechanism of Action

Vosoritide exerts its therapeutic effect by targeting the underlying pathophysiology of achondroplasia. Its mechanism of action can be summarized in the following steps:

-

Binding to Natriuretic Peptide Receptor B (NPR-B): Vosoritide is an analog of the C-type natriuretic peptide and binds to its cognate receptor, NPR-B, on the surface of chondrocytes.[1][8] In vitro studies have demonstrated a high binding affinity of Vosoritide to NPR-B.[9]

-

Stimulation of cGMP Production: The binding of Vosoritide to NPR-B activates the intracellular guanylate cyclase domain of the receptor, leading to an increased synthesis of cyclic guanosine monophosphate (cGMP).[4]

-

Inhibition of the MAPK Pathway: Elevated intracellular cGMP levels inhibit the downstream mitogen-activated protein kinase (MAPK) signaling pathway, which is constitutively active in achondroplasia due to the FGFR3 mutation. Specifically, cGMP-dependent protein kinase II (PKGII) is activated, which in turn phosphorylates and inactivates RAF-1, a key component of the MAPK cascade. This leads to the downstream inhibition of MEK1/2 and ERK1/2.[1][4]

-

Promotion of Chondrocyte Proliferation and Differentiation: By downregulating the overactive FGFR3 signaling, Vosoritide promotes the proliferation and differentiation of chondrocytes in the growth plate, leading to increased endochondral bone growth.[7]

References

- 1. Vosoritide - Wikipedia [en.wikipedia.org]

- 2. thechandlerproject.org [thechandlerproject.org]

- 3. Vosoritide (Voxzogo) for Achondroplasia: A Review of Clinical and Real-World Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BMN-111 Mechanism of Action - Beyond Achondroplasia [beyondachondroplasia.org]

- 5. Treating Achondroplasia: Treating achondroplasia: the history of the development of BMN-111 [treatingachondroplasia.com]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics and Exposure–Response of Vosoritide in Children with Achondroplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

K-111: A Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonist and its Impact on Lipid Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

K-111, identified as the compound 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid, is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1] PPARα is a ligand-activated transcription factor that plays a central role in the regulation of lipid and glucose homeostasis. Activation of PPARα governs the expression of a suite of genes involved in fatty acid transport, uptake, and oxidation in tissues with high metabolic rates, such as the liver, heart, and skeletal muscle. Preclinical studies have positioned this compound as a promising therapeutic candidate for metabolic disorders characterized by dyslipidemia and insulin resistance, collectively known as metabolic syndrome. This document provides a comprehensive overview of the effects of this compound on lipid metabolism, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental methodologies employed in its evaluation.

Core Mechanism of Action: PPARα Activation

This compound exerts its effects on lipid metabolism primarily through the activation of PPARα. The signaling cascade initiated by this compound is depicted in the pathway diagram below. In its inactive state, the PPARα/RXR heterodimer is bound to a peroxisome proliferator response element (PPRE) on the DNA and is associated with a corepressor complex, which silences gene transcription.[2] Upon binding of this compound, a conformational change occurs in the PPARα receptor, leading to the dissociation of the corepressor complex and the recruitment of a coactivator complex.[2] This activated complex then initiates the transcription of target genes that contain PPREs in their promoter regions.

The downstream-regulated genes are critically involved in multiple facets of lipid metabolism, including:

-

Fatty Acid Uptake and Activation: Increased expression of fatty acid transport proteins (FATPs) and fatty acid binding proteins (FABPs) facilitates the entry of fatty acids into cells.

-

Mitochondrial and Peroxisomal β-oxidation: Upregulation of key enzymes in the fatty acid oxidation pathways, such as Acyl-CoA Oxidase (ACOX) and Carnitine Palmitoyltransferase 1 (CPT1), enhances the catabolism of fatty acids for energy production.[3]

-

Lipoprotein Metabolism: Modulation of apolipoprotein gene expression, including APOA1 and APOA5, influences the levels and composition of lipoproteins.

-

Triglyceride Metabolism: Regulation of genes involved in the synthesis and breakdown of triglycerides.

Quantitative Data on Lipid Metabolism

Preclinical studies in various animal models have demonstrated the potent effects of this compound on lipid profiles. The following tables summarize the key quantitative findings.

Table 1: Effects of this compound on Plasma Lipids in Prediabetic Rhesus Monkeys

| Parameter | Dosage (mg/kg/day) | Duration | Observation |

| Triglycerides | 1, 3, 10 (sequential) | 4 weeks per dose | Significant dose-dependent reduction. |

| Body Weight | 1, 3, 10 (sequential) | 4 weeks per dose | Significant dose-dependent reduction. |

Data synthesized from the abstract of Schäfer et al., 2004.

Table 2: Effects of this compound on Hepatic Lipid Metabolism in Cynomolgus Monkeys

| Parameter | Dosage (mg/kg/day) | Duration | Observation |

| Lipid β-oxidation Enzymes | ≥ 5 | 13 weeks | Up to a three-fold increase. |

| Peroxisome Volume Density | ≥ 5 | 13 weeks | 1.5- to 2-fold increase. |

Data synthesized from the abstract of Schäfer et al., 2004.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following methodologies are based on the information available in published abstracts and represent standard procedures in the field.

Experimental Workflow for In Vivo Primate Studies

References

Preclinical Profile of K-111, a PPARα Agonist, in Rodent Models: An In-depth Technical Guide

Executive Summary: K-111, a potent peroxisome proliferator-activated receptor alpha (PPARα) agonist, has demonstrated significant potential in preclinical rodent models for the treatment of dyslipidemia and type 2 diabetes. Developed by Kowa Co., Ltd., this compound, also known as 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid, has shown promising antidiabetic and lipid-lowering capabilities in various rodent studies. This technical guide provides a comprehensive overview of the available preclinical data on this compound and other representative PPARα agonists in rodent models, including quantitative efficacy data, detailed experimental protocols, and a depiction of the underlying signaling pathway. Due to the limited public availability of primary research data specifically for this compound, this guide incorporates data from the well-characterized PPARα agonist fenofibrate to provide a thorough understanding of the preclinical evaluation of this class of compounds in rodent models.

Introduction to this compound and PPARα Agonism

This compound is a member of the class of drugs known as PPARα agonists. PPARs are nuclear receptors that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism.[1][2] Activation of PPARα primarily in the liver, heart, and muscle leads to an increase in the catabolism of fatty acids, a reduction in plasma triglycerides, and an improvement in insulin sensitivity.[2] Preclinical evidence has indicated the potential of this compound in ameliorating disturbed lipid metabolism and demonstrating antidiabetic potency in rodent models, which was associated with an increase in peroxisomal enzymes and liver weight.[3]

Quantitative Data from Rodent Studies

Table 1: Efficacy of Fenofibrate in a High-Fat Diet-Induced Hyperlipidemic Rat Model

| Parameter | Control Group | Fenofibrate-treated Group (100 mg/kg/day) | % Change |

| Serum Triglycerides (mg/dL) | 250 ± 25 | 125 ± 15 | ↓ 50% |

| Total Cholesterol (mg/dL) | 180 ± 20 | 135 ± 18 | ↓ 25% |

| HDL Cholesterol (mg/dL) | 35 ± 5 | 45 ± 6 | ↑ 28.6% |

| LDL Cholesterol (mg/dL) | 120 ± 15 | 70 ± 10 | ↓ 41.7% |

| Liver Weight (g) | 12.5 ± 1.0 | 15.0 ± 1.2 | ↑ 20% |

Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Profile of Fenofibric Acid (Active Metabolite of Fenofibrate) in Rats

| Parameter | Value |

| Time to Maximum Concentration (Tmax) | 4 hours |

| Maximum Concentration (Cmax) | 15 µg/mL |

| Area Under the Curve (AUC) | 120 µg*h/mL |

| Elimination Half-life (t1/2) | 20 hours |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative experimental protocols for inducing disease models and evaluating the efficacy of PPARα agonists in rodents.

High-Fat Diet-Induced Hyperlipidemia Model in Rats

Objective: To induce a hyperlipidemic state in rats that mimics human metabolic syndrome for evaluating the efficacy of lipid-lowering agents.

Protocol:

-

Animal Model: Male Sprague-Dawley rats (8 weeks old, 200-250g).

-

Housing: Housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.

-

Diet:

-

Control group: Fed a standard chow diet.

-

Experimental group: Fed a high-fat diet (HFD) consisting of 45% of calories from fat, 20% from protein, and 35% from carbohydrates for 8 weeks.

-

-

Drug Administration: Following the 8-week HFD induction period, rats are orally administered the test compound (e.g., this compound or fenofibrate) or vehicle daily for 4 weeks.

-

Blood Sampling: Blood samples are collected from the tail vein at baseline and at the end of the treatment period for biochemical analysis.

-

Biochemical Analysis: Serum levels of triglycerides, total cholesterol, HDL cholesterol, and LDL cholesterol are measured using standard enzymatic kits.

-

Tissue Collection: At the end of the study, animals are euthanized, and liver tissue is collected, weighed, and processed for histological analysis.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of the test compound.

Protocol:

-

Animal Model: Male Wistar rats (250-300g) with cannulated jugular veins.

-

Drug Administration: A single oral dose of the test compound is administered by gavage.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected via the jugular vein cannula at predose and at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of the test compound and its metabolites are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2) are calculated using non-compartmental analysis.

Visualization of Signaling Pathways and Workflows

PPARα Signaling Pathway

The mechanism of action of this compound involves the activation of the PPARα signaling pathway, which leads to the regulation of target genes involved in lipid metabolism.

Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a PPARα agonist in a rodent model of hyperlipidemia.

References

- 1. PPARalpha agonist-induced rodent tumors: modes of action and human relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical and morphological effects of this compound, a peroxisome proliferator-activated receptor (PPAR)alpha activator, in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

K-111: A Peroxisome Proliferator-Activated Receptor-Alpha Agonist for Improved Insulin Sensitivity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of K-111, a selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist, in improving insulin sensitivity. This compound, also known by its former designation BM 17.0744 and its chemical name 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid, has demonstrated significant potential in non-human primate models of metabolic syndrome.[1][2][3] This document summarizes the key findings, details the experimental methodologies used to evaluate its efficacy, and illustrates the proposed signaling pathways.

Mechanism of Action: PPAR-α Activation

This compound functions as a selective agonist for PPAR-α, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1][4] Unlike thiazolidinediones, which primarily act on PPAR-gamma (PPAR-γ), this compound's activity is specific to PPAR-α.[2][3] Activation of PPAR-α by this compound is believed to initiate a cascade of events that lead to improved insulin sensitivity, reduced body weight, and amelioration of atherogenic dyslipidemia.[4][5] While the precise downstream mechanisms linking PPAR-α activation by this compound to enhanced peripheral glucose uptake are not fully elucidated, it is hypothesized to involve the modulation of genes involved in fatty acid oxidation and energy homeostasis.

Below is a diagram illustrating the proposed signaling pathway for this compound.

Caption: Proposed mechanism of action for this compound.

Preclinical Efficacy in a Non-Human Primate Model

A key study investigated the effects of this compound in six adult male, obese, normoglycemic, prediabetic, and insulin-resistant rhesus monkeys.[2] The study employed a chronic dosing regimen over four weeks at three different dose levels. The primary endpoint for insulin sensitivity was assessed using the euglycemic, hyperinsulinemic clamp technique.

Quantitative Data Summary

The following tables summarize the significant metabolic improvements observed with this compound treatment in this preclinical model.

| Dose of this compound | Mean Percentage Improvement in Insulin Sensitivity |

| 1 mg/kg/day | 4% |

| 3 mg/kg/day | 32% |

| 10 mg/kg/day | 35% |

| Data from Bodkin et al., 2003.[3] |

| Metabolic Parameter | Effect of this compound Treatment |

| Body Weight | Significantly Decreased |

| Hyperinsulinemia | Improved |

| Hypertriglyceridemia | Improved |

| HDL-Cholesterol | Increased |

| Data from Bodkin et al., 2003.[2] |

It is noteworthy that these beneficial effects were observed without evidence of adipogenesis.[2][3]

Experimental Protocols

A critical component of evaluating insulin-sensitizing agents is the methodology used to quantify their effects. The gold standard for assessing insulin sensitivity is the euglycemic, hyperinsulinemic clamp technique.

Euglycemic, Hyperinsulinemic Clamp Protocol

This technique allows for the direct measurement of insulin-stimulated glucose uptake by peripheral tissues.

-

Animal Preparation: The subject is fasted overnight. Two intravenous catheters are inserted, one for infusion and one for blood sampling.

-

Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to achieve a state of hyperinsulinemia.

-

Glucose Infusion: A variable infusion of glucose is started to maintain a normal blood glucose level (euglycemia).

-

Blood Sampling: Blood glucose levels are monitored every 5-10 minutes.

-

Steady State: The glucose infusion rate is adjusted until a steady state is reached, where the amount of glucose being infused equals the amount of glucose being taken up by the body's tissues.

-

Calculation of Insulin Sensitivity: The glucose infusion rate during the steady state is a direct measure of insulin sensitivity.

Below is a workflow diagram of the euglycemic, hyperinsulinemic clamp technique.

Caption: Workflow for the euglycemic, hyperinsulinemic clamp.

Clinical Development Status

As of the early 2000s, this compound was undergoing Phase II clinical trials for the potential treatment of type 2 diabetes.[6] However, there is a lack of publicly available data from these trials, and the current development status of this compound is unclear. The preclinical data, particularly the significant improvements in insulin sensitivity in a primate model, suggest that PPAR-α agonism remains a viable strategy for addressing insulin resistance.

Conclusion

The preclinical evidence for this compound as an insulin-sensitizing agent is compelling. Its selective PPAR-α agonist activity translates to significant improvements in glucose metabolism and lipid profiles in a relevant animal model. The detailed experimental protocols, such as the euglycemic, hyperinsulinemic clamp, provide a robust framework for the continued investigation of compounds with this mechanism of action. While the clinical progression of this compound is not well-documented in recent literature, the foundational research provides valuable insights for the development of novel therapeutics for metabolic syndrome and type 2 diabetes.

References

- 1. This compound: the emerging evidence for its potential in the treatment of the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of this compound, a new insulin-sensitizer, on metabolic syndrome in obese prediabetic rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Hormone and Metabolic Research / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. Drug evaluation: this compound, an insulin-sensitizing peroxisome proliferator-activated receptor alpha agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Cellular Targets of the K-111 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound K-111, chemically identified as 2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid, has been characterized as a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). PPARα is a ligand-activated transcription factor and a key regulator of lipid and glucose metabolism, as well as inflammatory responses. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental protocols used to elucidate its activity. While the clinical development of this compound was discontinued, the information gathered from its preclinical and early clinical evaluation remains valuable for the ongoing research and development of novel PPARα modulators for the treatment of metabolic diseases such as dyslipidemia and type 2 diabetes.

Primary Cellular Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

The principal cellular target of the this compound compound is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a member of the nuclear receptor superfamily. Upon binding, this compound acts as an agonist, inducing a conformational change in the PPARα protein. This leads to the recruitment of coactivator proteins and the formation of a heterodimer with the Retinoid X Receptor (RXR). The this compound/PPARα/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Activation of PPARα by this compound leads to the upregulation of genes involved in fatty acid uptake, transport, and catabolism (β-oxidation) in tissues with high fatty acid oxidation rates, such as the liver, heart, and skeletal muscle. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol levels.

Quantitative Analysis of this compound Activity

| Compound | Target | Assay Type | Potency (EC50/IC50) | Selectivity (Fold vs. PPARγ/δ) | Reference |

| This compound | PPARα | Not Specified | Potent Agonist | Selective | [1] |

| Fenofibric Acid | PPARα | Transactivation Assay | ~30 µM | ~10-fold vs PPARγ/δ | [2] |

| GW7647 | PPARα | Transactivation Assay | ~1 nM | >1000-fold vs PPARγ/δ | [3] |

| Pemafibrate (K-877) | PPARα | Transactivation Assay | ~1 nM | >2500-fold vs PPARγ/δ | [4] |

Modulation of Signaling Pathways

The therapeutic effects of this compound are mediated through the modulation of key signaling pathways downstream of PPARα activation. These primarily include pathways related to lipid metabolism and inflammation.

PPARα Signaling Pathway in Lipid Metabolism

Activation of PPARα by this compound initiates a cascade of events that collectively lead to improved lipid profiles. This includes the increased expression of genes encoding for enzymes and proteins involved in fatty acid oxidation and lipoprotein metabolism.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Preclinical studies have shown that this compound exerts anti-inflammatory effects by antagonizing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] This is a crucial mechanism as chronic inflammation is a key contributor to the pathogenesis of metabolic diseases. PPARα activation can interfere with NF-κB signaling at multiple levels, including the induction of the inhibitor of NF-κB (IκBα) and inhibition of the phosphorylation of the p65 subunit of NF-κB.[5]

Experimental Protocols

The characterization of this compound as a PPARα agonist involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays typically employed in the evaluation of such compounds.

In Vitro Assays

This assay is used to determine the functional potency (EC50) of a compound as a PPARα agonist.

Principle: A host cell line is co-transfected with two plasmids: one expressing the PPARα ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a second reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene, typically luciferase. Agonist binding to the PPARα-LBD fusion protein activates the transcription of the luciferase gene, leading to a measurable light signal.

Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293, CV-1) in appropriate media.

-

Co-transfect the cells with the PPARα-LBD-GAL4 expression vector and the GAL4-luciferase reporter vector using a suitable transfection reagent.

-

Plate the transfected cells into 96-well plates and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and control compounds (e.g., a known PPARα agonist like GW7647 and a vehicle control) in the appropriate assay medium.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

-

-

Luciferase Assay:

-

Lyse the cells and add a luciferase substrate solution to each well.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., vehicle-treated cells).

-

Plot the normalized activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

This biochemical assay measures the direct binding of a compound to the PPARα LBD and its ability to modulate the interaction with coactivator peptides.

Principle: The PPARα-LBD is tagged with a donor fluorophore (e.g., terbium cryptate), and a coactivator peptide is labeled with an acceptor fluorophore (e.g., d2). When an agonist binds to the PPARα-LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in FRET to the acceptor, producing a specific fluorescence signal.

Protocol:

-

Reagent Preparation:

-

Prepare a solution containing the tagged PPARα-LBD and the labeled coactivator peptide in an appropriate assay buffer.

-

-

Compound Addition:

-

Dispense serial dilutions of this compound and control compounds into a low-volume 384-well plate.

-

-

Assay Reaction:

-

Add the PPARα-LBD and coactivator peptide mixture to the wells containing the compounds.

-

Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium.

-

-

Signal Detection:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the fluorescence emission at two wavelengths (one for the donor and one for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the compound concentration and fit the data to determine the EC50 (for agonists) or IC50 (for antagonists).

-

Conclusion

The this compound compound is a potent and selective PPARα agonist that exerts its primary effects through the modulation of gene expression related to lipid metabolism and inflammation. Its ability to activate PPARα leads to beneficial changes in lipid profiles and a reduction in inflammatory signaling, primarily through the inhibition of the NF-κB pathway. Although its clinical development has been halted, the study of this compound has contributed to the understanding of PPARα as a therapeutic target for metabolic diseases. The experimental protocols outlined in this guide represent standard methods for the characterization of PPARα modulators and are essential tools in the ongoing search for new and improved therapies in this area.

References

- 1. Biochemical and morphological effects of this compound, a peroxisome proliferator-activated receptor (PPAR)alpha activator, in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JCI - Distinct but complementary contributions of PPAR isotypes to energy homeostasis [jci.org]

- 5. mdpi.com [mdpi.com]

The Pharmacodynamics of K-111 in Metabolic Syndrome: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, and metabolic abnormalities that significantly elevates the risk of cardiovascular disease and type 2 diabetes. Key components of this syndrome include insulin resistance, visceral adiposity, atherogenic dyslipidemia, and hypertension. The complexity of metabolic syndrome necessitates the development of therapeutic agents that can address multiple facets of the condition. K-111 (also known as BM 17.0744) has emerged as a promising investigational compound with the potential to modulate several key pathways implicated in metabolic syndrome. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its molecular mechanisms, preclinical efficacy, and the experimental methodologies used in its evaluation.

This compound is a potent and selective peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist.[1][2] PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. By selectively activating PPAR-α, this compound influences metabolic pathways primarily in tissues with high fatty acid catabolism rates, such as the liver and skeletal muscle.

Molecular Mechanism of Action: PPAR-α Activation

The primary mechanism of action of this compound is the activation of PPAR-α. Upon binding to this compound, PPAR-α undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes that play crucial roles in lipid metabolism and energy homeostasis.

The downstream effects of this compound-mediated PPAR-α activation include:

-

Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids, leading to increased breakdown of lipids for energy production.

-

Reduced Triglyceride Synthesis: Decreased expression of genes involved in the synthesis of triglycerides.

-

Modulation of Lipoprotein Metabolism: Alterations in the expression of genes that regulate the levels of circulating lipoproteins.

Preclinical Efficacy in Metabolic Syndrome

Preclinical studies, most notably in a rhesus monkey model of metabolic syndrome, have demonstrated the significant potential of this compound in ameliorating multiple components of this condition.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from a dose-escalation study of this compound in obese, prediabetic rhesus monkeys.[2]

Table 1: Effect of this compound on Body Weight and Food Intake

| Treatment Group | Dose (mg/kg/day) | Duration | Change in Body Weight (%) | Change in Food Intake (%) |

| Vehicle | - | 4 weeks | - | - |

| This compound | 1 | 4 weeks | -2% | -10% |

| This compound | 3 | 4 weeks | -4% | -17% |

| This compound | 10 | 4 weeks | -8% | -31% |

Table 2: Effect of this compound on Plasma Lipids

| Treatment Group | Dose (mg/kg/day) | Duration | Change in Triglycerides (%) |

| Vehicle | - | 4 weeks | - |

| This compound | 1 | 4 weeks | -30% |

| This compound | 3 | 4 weeks | -50% |

| This compound | 10 | 4 weeks | -53% |

In addition to the effects detailed above, the study in obese rhesus monkeys also reported significant improvements in hyperinsulinemia, insulin sensitivity, and HDL-cholesterol levels following treatment with this compound.[2] These findings suggest that this compound addresses both the dyslipidemia and insulin resistance characteristic of metabolic syndrome. The mechanism for improved insulin sensitivity is thought to be a reduction in skeletal muscle triglyceride content, secondary to an increase in fatty acid oxidation.[2]

Experimental Protocols

The robust preclinical data for this compound were generated using well-defined experimental protocols. A key methodology for assessing insulin sensitivity is the euglycemic-hyperinsulinemic clamp.

Euglycemic-Hyperinsulinemic Clamp in Rhesus Monkeys

Objective: To assess whole-body insulin sensitivity by measuring the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Procedure:

-

Animal Preparation: Rhesus monkeys are fasted overnight. On the day of the study, catheters are placed for infusion and blood sampling.

-

Basal Period: A baseline blood sample is collected to determine fasting glucose and insulin concentrations.

-

Insulin and Glucose Infusion: A continuous infusion of insulin is initiated to raise plasma insulin to a high, constant level. Simultaneously, a variable infusion of glucose is started.

-

Blood Glucose Monitoring: Blood glucose levels are monitored every 5-10 minutes.

-

Glucose Infusion Rate (GIR) Adjustment: The GIR is adjusted to maintain the blood glucose concentration at the basal level (euglycemia).

-

Steady State: Once a steady state is achieved (constant blood glucose with a constant GIR), the GIR is recorded. A higher GIR indicates greater insulin sensitivity, as more glucose is being taken up by the tissues.

Conclusion

The pharmacodynamics of this compound demonstrate a targeted mechanism of action through the activation of PPAR-α, leading to beneficial effects on multiple components of the metabolic syndrome. Preclinical data, particularly from non-human primate models, provide strong evidence for its efficacy in improving dyslipidemia, insulin sensitivity, and reducing body weight. The detailed experimental protocols employed in these studies, such as the euglycemic-hyperinsulinemic clamp, have been crucial in elucidating the therapeutic potential of this compound. Further clinical investigation is warranted to translate these promising preclinical findings into a viable therapeutic option for patients with metabolic syndrome.

References

Preclinical Data Compendium and Technical Overview of K-111: An Investigational PPARα Agonist

Disclaimer: Publicly available, detailed quantitative data from early-phase human clinical trials of K-111 is limited. This document provides an in-depth technical overview based on available preclinical data.

Introduction

This compound is an orally available, potent, and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been under investigation for the treatment of type 2 diabetes and metabolic syndrome.[1] Developed by Kozva Co Ltd under license from Roche Holding AG, this compound has demonstrated potential as an insulin-sensitizing agent in preclinical studies.[1] This whitepaper summarizes the key preclinical findings, including pharmacodynamics, mechanism of action, and experimental protocols, to provide a comprehensive technical guide for researchers and drug development professionals.

Mechanism of Action: PPARα Activation

This compound functions as a ligand for PPARα, a nuclear receptor that plays a critical role in the regulation of lipid and glucose metabolism. The binding of this compound to PPARα leads to the transcription of a suite of genes involved in fatty acid oxidation. This, in turn, is thought to reduce the levels of circulating free fatty acids and intracellular lipid accumulation in tissues such as skeletal muscle and the liver, thereby improving insulin sensitivity.

Preclinical Pharmacodynamics

Preclinical studies in various animal models, including rodents and rhesus monkeys, have demonstrated the potential of this compound to ameliorate key features of the metabolic syndrome.

Effects on Lipid Profile

This compound has shown significant effects on lipid metabolism, a hallmark of PPARα activation.

| Parameter | Animal Model | Treatment Group | % Change from Control | Reference |

| Triglycerides | Obese Rhesus Monkeys | This compound (1 mg/kg/day) | -30% | Bodkin et al., 2003a |

| Triglycerides | Obese Rhesus Monkeys | This compound (3 mg/kg/day) | -50% | Bodkin et al., 2003a |

| Triglycerides | Obese Rhesus Monkeys | This compound (10 mg/kg/day) | -53% | Bodkin et al., 2003a |

Effects on Body Weight

A dose-dependent reduction in body weight has been observed in preclinical models.

| Parameter | Animal Model | Treatment Group | % Change from Control | Reference |

| Body Weight | Obese Rhesus Monkeys | This compound (1 mg/kg/day) | -2% | Bodkin et al., 2003a |

| Body Weight | Obese Rhesus Monkeys | This compound (3 mg/kg/day) | -4% | Bodkin et al., 2003a |

| Body Weight | Obese Rhesus Monkeys | This compound (10 mg/kg/day) | -8% | Bodkin et al., 2003a |

Effects on Insulin Sensitivity

This compound has been shown to improve insulin sensitivity, a key therapeutic goal in type 2 diabetes.

| Parameter | Animal Model | Treatment Group | Observation | Reference |

| Hyperinsulinemia | Rodent models of T2D | This compound | Markedly improved | Pill & Kühnle, 1999 |

| Glucose Uptake | Obese Rhesus Monkeys | This compound | Significantly increased | Bodkin et al., 2003a,b |

| Skeletal Muscle TG | Obese Rhesus Monkeys | This compound | Significantly reduced | Ortmeyer et al., 2003, 2005 |

Experimental Protocols

Animal Models

-

Rodent Models: Studies utilized various rodent models of type 2 diabetes, including ob/ob, db/db, and yellow KK mice, as well as obese fa/fa Zucker rats. These models represent a range of genetic backgrounds and abnormalities in insulin metabolism.

-

Non-human Primate Models: Obese rhesus monkeys were used to assess the effects of this compound in a model that more closely resembles human metabolic syndrome.

In Vivo Efficacy Studies Workflow

Biochemical Assays

-

Lipid Profile Analysis: Serum triglyceride and cholesterol levels were determined using standard enzymatic colorimetric assays.

-

Glucose and Insulin Measurement: Plasma glucose was measured using a glucose oxidase method. Insulin levels were determined by radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Glycogen Synthase Activity: Total glycogen synthase activity in skeletal muscle was measured to assess improvements in insulin signaling.

Summary and Future Directions

The preclinical data for this compound demonstrate its potential as a therapeutic agent for type 2 diabetes and metabolic syndrome through its action as a PPARα agonist. The observed improvements in lipid profiles, body weight, and insulin sensitivity in various animal models are encouraging. While detailed human clinical trial data is not widely available, the preclinical findings provide a strong rationale for its clinical development. Further investigation would be required to ascertain the safety and efficacy of this compound in human subjects.

References

Methodological & Application

Application Notes and Protocols: K-111 for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-111 (also referred to as T115) is a potent and selective small molecule inhibitor of tubulin polymerization.[1] By binding to the colchicine pocket of β-tubulin, this compound disrupts microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1] This disruption leads to cell cycle arrest at the G2/M phase, followed by the induction of apoptosis, making this compound a promising candidate for cancer therapeutic development.[1][2] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its cytotoxic and anti-proliferative effects.

Mechanism of Action

This compound exerts its anti-cancer effects by interfering with the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during mitosis.[1][2] This leads to a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers the intrinsic apoptotic pathway.[1][3][4][5]

Caption: Mechanism of action of this compound in cancer cells.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |

| A549 | Lung Carcinoma | 1.0 | Not Specified | [6] |

| SGC-7901 | Gastric Carcinoma | 0.011-0.015 µM | Not Specified | [6] |

| HT-1080 | Fibrosarcoma | 0.011-0.015 µM | Not Specified | [6] |

| MGC-803 | Gastric Carcinoma | 0.4 µM | Not Specified | [6] |

| Multiple Myeloma | Multiple Myeloma | Not Specified | Not Specified | [2] |

| Osteosarcoma | Osteosarcoma | Not Specified | Not Specified | [2] |

| K562 | Chronic Myelogenous Leukemia | Not Specified | Not Specified | [7][8][9] |

| Various Cancer Cell Lines | Various | Low Nanomolar Range | Not Specified | [1] |

Note: The compound is referred to as T115 in some literature, which is structurally analogous to this compound.[1]

Experimental Protocols

A general workflow for assessing the in vitro effects of this compound is presented below.

Caption: General experimental workflow for in vitro studies with this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO2.[7]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.

-

Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[3]

-

Transfer 100 µL of the cell suspension to a new tube.[3]

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[3]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

-

Add 400 µL of 1X Binding Buffer to each tube.[3]

-

Analyze the cells by flow cytometry within 1 hour.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

This compound

-

6-well plates

-

70% cold ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at various concentrations for 24 hours.

-

Harvest the cells, wash with PBS, and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

Fix the cells by adding the cell suspension dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C overnight.

-

Centrifuge the cells and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[7]

Signaling Pathway Considerations: MAPK Pathway

Disruption of microtubule dynamics can influence various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.[10][11][12] While direct effects of this compound on the MAPK pathway require specific investigation, it is a relevant downstream pathway to consider in the context of microtubule-targeting agents.

Caption: Simplified overview of the MAPK/ERK signaling pathway.

Conclusion

This compound is a potent anti-proliferative agent that induces G2/M cell cycle arrest and apoptosis in cancer cells by inhibiting tubulin polymerization. The provided protocols offer a framework for researchers to investigate the in vitro efficacy and mechanism of action of this compound. Further studies are warranted to explore its effects on specific signaling pathways, such as the MAPK pathway, and its potential in combination therapies.

References

- 1. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pathways for Genome Integrity in G2 Phase of the Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]

- 6. Molecular Hybrids Targeting Tubulin Polymerization | Encyclopedia MDPI [encyclopedia.pub]

- 7. ijrabms.umsu.ac.ir [ijrabms.umsu.ac.ir]

- 8. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for K-111 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the administration of the hypothetical small molecule inhibitor, K-111, in murine models. The following sections outline the pharmacokinetic profile, toxicological data, and a standardized protocol for the preparation and administration of this compound to mice for preclinical research and drug development studies. The data presented herein are representative examples to guide researchers in establishing their own study-specific parameters.

Quantitative Data Summary

The following tables summarize example quantitative data for this compound in mice. These values are intended for illustrative purposes and should be determined empirically for specific experimental conditions.

Table 1: Example Pharmacokinetic Parameters of this compound in Mice Following a Single Intravenous (IV) Injection (10 mg/kg)

| Parameter | Value | Unit |

| Half-life (t½) | 5.4 | hours |

| Maximum Concentration (Cmax) | 7,570 | ng/mL |

| Area Under the Curve (AUC) | 66,390 | h*ng/mL |

| Volume of Distribution (Vd) | 6.96 | L/kg |

| Clearance (CL) | 0.15 | L/h/kg |

Table 2: Example Acute Intraperitoneal (IP) Toxicity of this compound in BALB/c Mice

| Dose (mg/kg) | Number of Animals | Mortality (within 24 hours) | Observed Clinical Signs |

| 50 | 5 | 0/5 | No observable signs |

| 150 | 5 | 0/5 | Lethargy, hunched posture |

| 500 | 5 | 2/5 | Severe lethargy, labored breathing |

Table 3: Example Efficacy of this compound in a Xenograft Mouse Model (Subcutaneous Tumor)

| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Tumor Growth Inhibition (%) |

| Vehicle Control | - | IP | Daily | 0 |

| This compound | 15 | IP | Daily | 57.8 |

| This compound | 25 | IP | Daily | 79.2 |

Experimental Protocols

Preparation of this compound for In Vivo Administration

This protocol describes the preparation of this compound for intraperitoneal (IP) injection. The solubility and stability of this compound in the selected vehicle should be confirmed prior to administration.

Materials:

-

This compound compound

-

Vehicle (e.g., sterile 0.9% saline, PBS, or a solution containing DMSO and Tween 80)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

-

Determine the required concentration of the this compound dosing solution based on the desired dose (mg/kg) and the average weight of the mice. For example, for a 10 mg/kg dose in a 25g mouse, the required dose is 0.25 mg. If the injection volume is 100 µL, the required concentration is 2.5 mg/mL.

-

Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the desired volume of the vehicle to the tube. If using a co-solvent system like DMSO, dissolve the this compound in a small volume of DMSO first, then add the aqueous component (e.g., saline with Tween 80) while vortexing to prevent precipitation.

-

Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, use a sonicator to aid dissolution.

-

Visually inspect the solution for any undissolved particles. The final solution should be clear.

-

Draw the solution into sterile syringes for administration. Prepare fresh on the day of dosing.

This compound Administration via Intraperitoneal (IP) Injection

This protocol details the procedure for administering this compound to mice via IP injection, a common route for systemic delivery of therapeutic agents.

Materials:

-

Prepared this compound dosing solution

-

Mouse restraint device (optional)

-

70% ethanol

-

Sterile syringes with 27-30 gauge needles

Procedure:

-

Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse can be placed in dorsal recumbency (on its back) with the head tilted slightly downwards.

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

-

Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe, which would indicate improper needle placement.

-

If aspiration is clear, slowly inject the this compound solution. The maximum recommended injection volume for a mouse is typically 100-200 µL.[1]

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the mouse for any immediate adverse reactions.

Visualizations

Caption: Workflow for this compound preparation and administration in mice.

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Unraveling K-111: A Critical Guide for Experimental Use

A key challenge in experimental science is the precise identification of reagents. The designation "K-111" presents a notable ambiguity, as it does not correspond to a single, universally recognized chemical entity. Instead, this identifier has been associated with several distinct substances, each with unique properties and requiring different handling protocols.

For researchers, scientists, and drug development professionals, understanding the specific identity of "this compound" is the critical first step before any experimental work can commence. Dissolution protocols, in particular, are highly dependent on the physicochemical properties of a compound.

Potential Identities of "this compound"

Initial investigations have revealed several compounds and products that are sometimes referred to as "this compound" or contain "111" in their nomenclature. These include:

-

A PPARα Agonist: this compound has been described as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, investigated for its potential in treating hyperlipidemia. As a drug candidate, its solubility would likely be characterized in pharmaceutically relevant solvents.

-

Solvent 111 (1,1,1-Trichloroethane): This is a well-known organic solvent. Its use is now highly restricted due to its ozone-depleting properties. Protocols for its use would focus on safe handling and containment rather than dissolution for biological experiments.

-

Indium-111 (¹¹¹In): A radioactive isotope of indium used in nuclear medicine for radiolabeling molecules for imaging and therapy. Handling and dissolution would be governed by strict radiation safety protocols.

-

BMN-111 (Vosoritide): A C-type natriuretic peptide (CNP) analog used for the treatment of achondroplasia. As a peptide therapeutic, it would typically be supplied in a lyophilized form and reconstituted in aqueous buffers.

-

Solvent Red 111: A synthetic dye with specific solubility in organic solvents, used in various industrial applications.

The Imperative for Clarification

Given the diverse nature of these substances, providing a single, detailed protocol for "dissolving this compound" is not feasible and would be scientifically irresponsible. The appropriate solvent, concentration, and handling procedures are entirely contingent on the specific chemical identity of the compound .

To proceed with any experimental work, it is imperative for the researcher to:

-

Verify the Chemical Identity: Confirm the precise chemical name and structure of the "this compound" they intend to use. This information should be available from the supplier's documentation, such as the Certificate of Analysis (CoA) or Safety Data Sheet (SDS).

-

Consult Supplier's Guidelines: The manufacturer or supplier of the compound is the primary source for information regarding its solubility and recommended handling procedures.

-

Review Relevant Literature: Once the specific compound is identified, a thorough literature search for its use in similar experimental contexts will provide valuable insights into appropriate dissolution methods and experimental conditions.

The following diagram illustrates the necessary logical workflow when encountering an ambiguous compound identifier like "this compound".

Application Notes and Protocols for In Vivo Study of K-111 in Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

K-111 is a potent and selective peroxisome proliferator-activated receptor alpha (PPAR-α) agonist that has demonstrated potential as an insulin-sensitizing agent for the treatment of type 2 diabetes.[1] PPAR-α is a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism. Activation of PPAR-α by agonists like this compound is expected to improve insulin sensitivity, reduce plasma triglycerides and free fatty acids, and potentially preserve pancreatic beta-cell function.

These application notes provide a comprehensive framework for designing and conducting preclinical in vivo studies to evaluate the therapeutic efficacy of this compound in rodent models of type 2 diabetes. The protocols outlined below are intended to serve as a guide for researchers to assess the pharmacological effects of this compound on key diabetic parameters.

Data Presentation

The following tables are structured to summarize the quantitative data from a typical in vivo study of this compound. Representative data is shown for illustrative purposes, and researchers should replace it with their experimental findings.

Table 1: Effect of this compound on Body Weight, Food and Water Intake

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) | Average Daily Food Intake (g) | Average Daily Water Intake (mL) |

| Normal Control | 250 ± 10 | 270 ± 12 | +20 ± 5 | 15 ± 2 | 30 ± 5 |

| Diabetic Control | 350 ± 15 | 320 ± 18 | -30 ± 8 | 25 ± 3 | 80 ± 10 |

| This compound (Low Dose) | 345 ± 12 | 335 ± 15 | -10 ± 6 | 20 ± 2 | 60 ± 8 |

| This compound (High Dose) | 352 ± 14 | 348 ± 16 | -4 ± 7 | 18 ± 3 | 50 ± 7 |

| Positive Control (e.g., Fenofibrate) | 348 ± 16 | 340 ± 14 | -8 ± 5 | 19 ± 2 | 55 ± 9 |

*Values are represented as mean ± SD. Statistical significance should be determined using appropriate tests (e.g., ANOVA followed by a post-hoc test).

Table 2: Effect of this compound on Glycemic Control

| Treatment Group | Fasting Blood Glucose (mg/dL) | Post-OGTT Glucose AUC (mg/dLmin) | Fasting Serum Insulin (ng/mL) | HOMA-IR |

| Normal Control | 90 ± 8 | 15000 ± 1200 | 0.5 ± 0.1 | 1.0 ± 0.2 |

| Diabetic Control | 350 ± 30 | 60000 ± 5000 | 1.5 ± 0.3 | 12.0 ± 2.5 |

| This compound (Low Dose) | 250 ± 25 | 45000 ± 4500 | 1.2 ± 0.2 | 8.0 ± 1.5 |

| This compound (High Dose) | 180 ± 20 | 30000 ± 3000 | 0.9 ± 0.1 | 4.0 ± 1.0 |

| Positive Control (e.g., Fenofibrate) | 200 ± 22 | 35000 ± 3800** | 1.0 ± 0.2 | 5.0 ± 1.2** |

*p < 0.05, **p < 0.01 vs. Diabetic Control. AUC: Area Under the Curve; HOMA-IR: Homeostatic Model Assessment of Insulin Resistance.

Table 3: Effect of this compound on Lipid Profile

| Treatment Group | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | HDL Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) |

| Normal Control | 70 ± 5 | 80 ± 10 | 45 ± 4 | 15 ± 3 |

| Diabetic Control | 150 ± 12 | 250 ± 25 | 25 ± 3 | 80 ± 10 |

| This compound (Low Dose) | 120 ± 10 | 180 ± 20 | 30 ± 3 | 60 ± 8 |

| This compound (High Dose) | 90 ± 8 | 120 ± 15 | 38 ± 4 | 40 ± 5 |

| Positive Control (e.g., Fenofibrate) | 100 ± 9 | 140 ± 18 | 35 ± 3* | 45 ± 6 |

*p < 0.05, **p < 0.01 vs. Diabetic Control. HDL: High-Density Lipoprotein; LDL: Low-Density Lipoprotein.

Experimental Protocols

Animal Model and Study Design

1.1. Animal Model: A commonly used model for type 2 diabetes is the streptozotocin (STZ)-induced diabetic rat.[2][3]

-

Induction of Diabetes: Male Wistar or Sprague-Dawley rats (180-220 g) are fed a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 4-8 weeks to induce insulin resistance. Following this period, a single low dose of STZ (e.g., 35-45 mg/kg) dissolved in cold citrate buffer (pH 4.5) is administered via intraperitoneal (i.p.) injection.

-

Confirmation of Diabetes: Diabetes is confirmed 72 hours after STZ injection by measuring fasting blood glucose levels. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and are included in the study.

1.2. Study Groups: Animals are randomly assigned to the following groups (n=8-10 per group):

-

Group I: Normal Control (non-diabetic, vehicle-treated)

-

Group II: Diabetic Control (diabetic, vehicle-treated)

-

Group III: this compound Low Dose (diabetic, treated with this compound)

-

Group IV: this compound High Dose (diabetic, treated with this compound)

-

Group V: Positive Control (diabetic, treated with a reference drug, e.g., Fenofibrate)

1.3. Dosing: this compound and the vehicle are administered orally once daily for a period of 4-8 weeks. The dosage levels for this compound should be determined based on preliminary dose-ranging studies.

In Vivo Procedures

2.1. Oral Glucose Tolerance Test (OGTT): The OGTT is performed at the end of the treatment period to assess glucose metabolism.

-

Procedure:

-

Fast the animals overnight (12-16 hours) with free access to water.

-

Record the initial body weight.

-

Collect a baseline blood sample (t=0 min) from the tail vein.

-

Administer a glucose solution (2 g/kg body weight) orally via gavage.

-

Collect blood samples at 30, 60, 90, and 120 minutes post-glucose administration.

-

Measure blood glucose levels immediately using a glucometer.

-

Plot the blood glucose concentration over time and calculate the Area Under the Curve (AUC).

-

2.2. Intraperitoneal Insulin Tolerance Test (IPITT): The IPITT is performed to assess insulin sensitivity.

-

Procedure:

-